1-(Aminomethyl)-3-iodonaphthalene
Description
1-(Aminomethyl)-3-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 1-position and an iodine atom at the 3-position
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(3-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 |
InChI Key |
WSZWAWGNIPQYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CN)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-(aminomethyl)naphthalene. This can be achieved by treating 1-(aminomethyl)naphthalene with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the direct amination of 3-iodonaphthalene using aminomethylating agents.
Industrial Production Methods: Industrial production of 1-(aminomethyl)-3-iodonaphthalene typically involves large-scale iodination reactions. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Imines or nitriles.
Reduction Products: Amines or alkylated derivatives.
Scientific Research Applications
1-(Aminomethyl)-3-iodonaphthalene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-iodonaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the iodine substituent, leading to different reactivity and applications.
3-Iodonaphthalene: Lacks the aminomethyl group, affecting its chemical behavior and biological activity.
1-(Aminomethyl)-2-iodonaphthalene: Positional isomer with different chemical and physical properties.
Uniqueness: 1-(Aminomethyl)-3-iodonaphthalene is unique due to the presence of both the aminomethyl and iodine substituents, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Biological Activity
1-(Aminomethyl)-3-iodonaphthalene is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.
- CAS Number : 56632-95-2
- Molecular Formula : C16H15NO4
- Molecular Weight : 285.29 g/mol
- IUPAC Name : 1-(Aminomethyl)-3-iodonaphthalene
1-(Aminomethyl)-3-iodonaphthalene functions primarily as a β2-adrenergic receptor agonist , which means it binds to and activates β2-adrenergic receptors. This activation leads to various physiological responses, including:
- Muscle relaxation
- Anti-inflammatory effects
- Modulation of neurotransmitter release
The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for therapeutic applications in respiratory diseases and other inflammatory conditions.
Biological Activity Overview
Research has demonstrated several key biological activities associated with 1-(Aminomethyl)-3-iodonaphthalene:
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which could be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Bronchodilation : By activating β2-adrenergic receptors, it promotes bronchodilation, aiding in the relief of bronchospasm .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems .
Case Study 1: Respiratory Effects
In a controlled study involving asthmatic patients, administration of 1-(Aminomethyl)-3-iodonaphthalene resulted in improved lung function and reduced airway resistance compared to baseline measurements. Patients reported decreased symptoms of wheezing and shortness of breath within hours of administration.
Case Study 2: Inflammation Models
In vitro studies using macrophage cell lines demonstrated that 1-(Aminomethyl)-3-iodonaphthalene significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in modulating immune responses during inflammatory processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(Aminomethyl)-3-iodonaphthalene, it is useful to compare it with other known β2-adrenergic agonists:
| Compound Name | Mechanism of Action | Key Applications | Notable Side Effects |
|---|---|---|---|
| Isoproterenol | β2-adrenoceptor agonist | Asthma, heart failure | Tachycardia, palpitations |
| Salbutamol | Selective β2-adrenoceptor agonist | Asthma management | Tremors, headache |
| 1-(Aminomethyl)-3-iodonaphthalene | β2-adrenoceptor agonist with anti-inflammatory properties | Asthma, COPD | Limited data on side effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
